
Iron;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron;yttrium, also known as yttrium iron garnet, is a ferrimagnetic material that has garnered significant attention in the fields of material science and technology. This compound is composed of yttrium, iron, and oxygen ions arranged in a garnet-type crystal structure. Discovered in the mid-20th century, yttrium iron garnet has evolved far beyond its initial applications, proving itself as a backbone in the realms of microwave and optical technologies .
Méthodes De Préparation
The synthesis of yttrium iron garnet involves various methods, each with its own set of advantages and challenges. One traditional method is the solid-state reaction technique, which involves firing a stoichiometric mixture of yttrium, iron, and oxygen at high temperatures . This method, while cost-effective, requires precise control of reaction conditions to ensure the formation of high-quality yttrium iron garnet.
Another method involves the use of chemical vapor deposition, where precursor solutions of yttrium and iron compounds are vaporized and deposited onto a substrate to form thin films of yttrium iron garnet . This method allows for better control over the material’s properties and is often used in the production of high-performance devices.
Analyse Des Réactions Chimiques
Yttrium iron garnet undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, yttrium readily reacts with dilute acids to form yttrium ions and hydrogen gas . It also reacts with halogens to form yttrium halides, such as yttrium chloride . These reactions typically require specific reagents and conditions, such as the presence of acids or halogens and controlled temperatures.
The major products formed from these reactions include yttrium ions, yttrium halides, and hydrogen gas. These products are often used in further chemical processes or applications in various fields.
Applications De Recherche Scientifique
Yttrium iron garnet has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions and as a component in high-temperature superconductors . In biology and medicine, yttrium-based materials are used in medical lasers, biomedical implants, and radiopharmaceuticals for imaging and therapy .
In the industry, yttrium iron garnet is used in the production of microwave devices, optical isolators, and circulators due to its significant magneto-optical effects . It is also employed in the manufacturing of high-powered and high-frequency lasers, as well as in fuel cells and oxygen sensors .
Mécanisme D'action
The mechanism of action of yttrium iron garnet involves its ferrimagnetic nature, which is characterized by a high Curie temperature and low damping factor . These properties enable the material to maintain its magnetic capabilities even at elevated temperatures, making it ideal for devices operating across a broad range of thermal conditions.
At the molecular level, yttrium iron garnet’s unique crystal structure facilitates its magnetic and optical behavior. Yttrium ions occupy dodecahedral sites, while iron ions are positioned in both octahedral and tetrahedral sites, and oxygen ions form tetrahedra around these metals . This specific configuration is instrumental in fostering the material’s ferrimagnetic behavior and its optical and magnetic phenomena.
Comparaison Avec Des Composés Similaires
Yttrium iron garnet is often compared with other similar compounds, such as yttrium aluminum garnet and yttrium barium copper oxide. While yttrium aluminum garnet is primarily used in the production of high-powered lasers and optical fibers , yttrium barium copper oxide is known for its use in high-temperature superconductors .
What sets yttrium iron garnet apart is its combination of high Curie temperature, low damping factor, and significant magneto-optical effects . These properties make it an indispensable material in the development of advanced technological applications, particularly in the fields of microwave and optical technologies.
Propriétés
Numéro CAS |
37294-51-2 |
|---|---|
Formule moléculaire |
FeY |
Poids moléculaire |
144.75 g/mol |
Nom IUPAC |
iron;yttrium |
InChI |
InChI=1S/Fe.Y |
Clé InChI |
MTRJKZUDDJZTLA-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



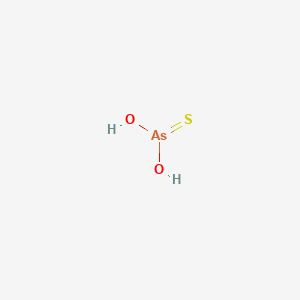
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
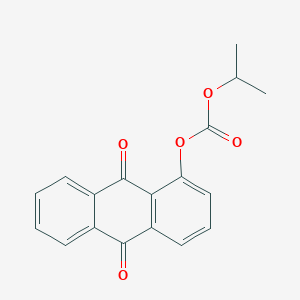
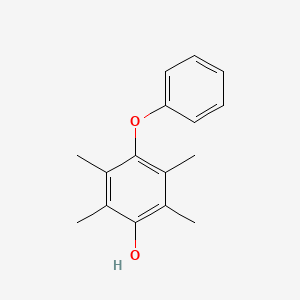
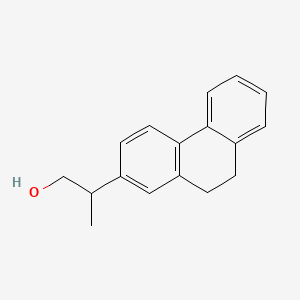
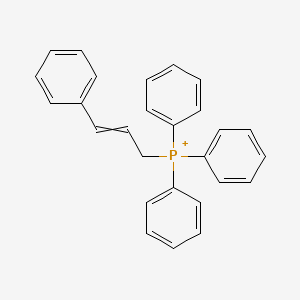
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
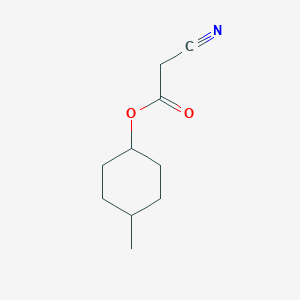


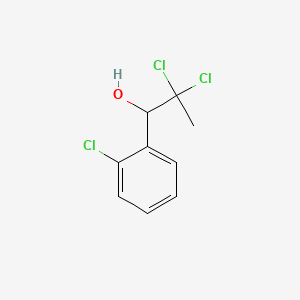
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
